phenylmethanesulfinic acid

Radical chemistry Antioxidant mechanisms Physical organic chemistry

Phenylmethanesulfinic acid (CAS 4403-73-0), also known as benzylsulfinic acid or benzenemethanesulfinic acid, is an organosulfur compound of the aromatic sulfinic acid class with molecular formula C7H8O2S and molecular weight 156.20 g/mol. Structurally, it features a sulfinic acid group (-SO2H) attached to a benzyl moiety via a methylene (-CH2-) spacer, placing it at the +4 sulfur oxidation state.

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
CAS No. 4403-73-0
Cat. No. B2936879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenylmethanesulfinic acid
CAS4403-73-0
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)O
InChIInChI=1S/C7H8O2S/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9)
InChIKeyNVSONFIVLCXXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenylmethanesulfinic Acid (CAS 4403-73-0): Procurement-Relevant Identity and Class Position


Phenylmethanesulfinic acid (CAS 4403-73-0), also known as benzylsulfinic acid or benzenemethanesulfinic acid, is an organosulfur compound of the aromatic sulfinic acid class with molecular formula C7H8O2S and molecular weight 156.20 g/mol [1]. Structurally, it features a sulfinic acid group (-SO2H) attached to a benzyl moiety via a methylene (-CH2-) spacer, placing it at the +4 sulfur oxidation state [2]. This compound is distinct from its fully oxidized sulfonic acid counterpart (benzylsulfonic acid, CAS 100-87-8) and from directly aryl-attached sulfinic acids such as benzenesulfinic acid. The benzylic methylene group confers unique reactivity in radical-mediated transformations, while the sulfinic acid functionality enables participation in Mannich-type condensations, sulfinyl radical generation, and nucleophilic / electrophilic reaction manifolds not accessible to the corresponding sulfonic acids [3][4].

Why Phenylmethanesulfinic Acid Cannot Be Replaced by Generic Sulfinic or Sulfonic Acid Analogs


Within the aromatic sulfinic acid family, substitution of the R-group or oxidation state produces compounds with fundamentally different reactivity profiles that preclude simple interchange. Phenylmethanesulfinic acid occupies a specific niche defined by its benzylic -CH2- spacer, which enables sulfinyl radical generation with distinct stability and reactivity compared to directly aryl-attached sulfinic acids (e.g., benzenesulfinic acid) [1]. In contrast to the fully oxidized benzylsulfonic acid (sulfur +6), the sulfinic acid (+4) retains nucleophilic character at sulfur while serving as a competent H-atom donor in radical chain processes—a duality absent in sulfonic acids [2]. Even among sulfinic acids, the benzyl substituent differentiates this compound from p-toluenesulfinic acid: in Mannich-type condensations, both can serve as the sulfinic acid component, but the benzyl variant generates products with distinct conformational and steric properties that affect downstream reactivity [3]. Furthermore, phenylmethanesulfinic acid has been identified as a specific hydrolytic degradation product of armodafinil, making it an essential reference standard for pharmaceutical impurity profiling that cannot be substituted by p-toluenesulfinic acid or methanesulfinic acid [4].

Quantitative Differential Evidence for Phenylmethanesulfinic Acid Against Key Comparators


Radical-Trapping Kinetics: Phenylmethanesulfenic Acid Intermediate vs. 9-Triptycenesulfenic Acid

Although the parent sulfinic acid is not itself the radical-trapping species, phenylmethanesulfinic acid serves as the direct precursor to phenylmethanesulfenic acid—the active H-atom donor in thiosulfinate-derived antioxidant cascades. In hydrocarbon autoxidation inhibited by (S)-benzyl phenylmethanethiosulfinate, the Cope elimination-generated phenylmethanesulfenic acid reacts with peroxyl radicals with a second-order rate constant of 2.8 × 10^7 M^-1 s^-1 in PhCl at 30°C. This is a 10-fold enhancement over the rate constant measured for the sterically hindered 9-triptycenesulfenic acid (3.0 × 10^6 M^-1 s^-1) under identical conditions [1]. The mechanistic basis—adoption of the optimal syn geometry for 5-centre proton-coupled electron transfer by phenylmethanesulfenic acid versus the constrained anti geometry enforced by the triptycene scaffold—provides a structural rationale for this differentiation that is directly relevant to the benzyl architecture of the target compound [1].

Radical chemistry Antioxidant mechanisms Physical organic chemistry

Antimicrobial Activity Ranking: Benzylsulfinic Acid Among 18 Petiveria alliacea Organosulfur Compounds

In a comparative study of 18 organosulfur compounds isolated from Petiveria alliacea roots—including thiosulfinates, trisulfides, sulfines, and sulfinic/sulfonic acids—benzylsulfinic acid (phenylmethanesulfinic acid) was identified as one of the most active antimicrobial agents [1]. The study explicitly states that 'the thiosulfinates, trisulfides and benzylsulfinic acid were observed to be the most active' among all compounds assayed, while the benzyl-containing thiosulfinates exhibited the broadest spectrum [1]. This places phenylmethanesulfinic acid in the top tier of antimicrobial activity within this natural product-derived compound library, distinguishing it from the less active sulfonic acid oxidation products and non-benzyl sulfinic acids present in the same extract.

Antimicrobial activity Natural products Organosulfur compounds

Oxidation Product Selectivity: Phenylmethanesulfinic Acid vs. Phenylmethanesulfonic Acid Formation

In a low-temperature NMR study of the MCPBA oxidation of phenyl phenylmethanethiosulfinate, Freeman and Angeletakis demonstrated that phenylmethanesulfinic acid and phenylmethanesulfonic acid are formed as distinct, simultaneously observable intermediates during the early stages of oxidation, with phenylmethanesulfinic acid forming at approximately 11% yield alongside the sulfonic acid product . This controlled oxidation system provides direct evidence that the sulfinic acid is kinetically accessible and spectroscopically distinguishable from its over-oxidized sulfonic acid counterpart, confirming the synthetic viability of isolating the intermediate +4 oxidation state at the benzyl position.

Reaction monitoring Oxidation chemistry Sulfur intermediates

Mannich-Type Condensation Reactivity: Phenylmethanesulfinic Acid and p-Toluenesulfinic Acid as Comparable Substrates

Meijer et al. demonstrated that both phenylmethanesulfinic acid and p-toluenesulfinic acid function as competent sulfinic acid components in Mannich-type condensations with ureas, thioureas, and aldehydes, forming mono- or di-alkylation products in good yields [1]. While both sulfinic acids participate in this transformation, the structural difference—a benzyl group versus a p-tolyl group—produces condensation products with distinct conformational properties, as evidenced by NMR-detected hindered internal rotation and differential intramolecular shielding effects in the urea/thiourea adducts [1]. This confirms that the benzyl architecture of phenylmethanesulfinic acid imparts product-specific conformational characteristics not achievable with the p-tolyl analog.

Mannich reaction Sulfinic acid chemistry Heterocyclic synthesis

Hydrogen-Atom Transfer Reactivity: Sulfinic Acids as a Class at the Thiol-Sulfenic Acid Interface

Griesser et al. established the first quantitative thermodynamic and kinetic framework for sulfinic acids as a class, determining that the O-H bond dissociation enthalpy (BDE) of sulfinic acids is ~78 kcal mol^-1, positioned approximately midway between thiols (~87 kcal mol^-1) and sulfenic acids (~70 kcal mol^-1) [1]. Rate constants for H-atom transfer to alkoxyl radicals are ~10^8 M^-1 s^-1 for RSO2H, intermediate between thiols (~10^7 M^-1 s^-1) and sulfenic acids (~10^9 M^-1 s^-1) [1]. Critically, sulfinic acids are very strong H-bond donors (α2^H ~0.63), causing their reactivity to be significantly attenuated in H-bond accepting solvents—a property not shared by thiols [1]. This class-level characterization establishes that phenylmethanesulfinic acid occupies a unique reactivity space distinct from both the reduced thiol (benzyl mercaptan) and the oxidized sulfonic acid (benzylsulfonic acid) forms.

H-atom transfer Thermodynamic properties Radical chain reactions

High-Confidence Application Scenarios for Phenylmethanesulfinic Acid Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Armodafinil Degradation Analysis

Phenylmethanesulfinic acid has been unequivocally identified as a hydrolytic degradation product (impurity AMD-Imp) of armodafinil hydrochloride under alkaline, acidic, and neutral forced degradation conditions [1]. No other sulfinic acid can substitute as this specific impurity marker. Procurement of authenticated phenylmethanesulfinic acid (CAS 4403-73-0) is essential for pharmaceutical quality control laboratories conducting stability-indicating RP-HPLC-DAD-HRMS methods, ANDA submissions, or DMF filings for armodafinil-containing drug products. The compound's identity as the sole degradation impurity identified in the study makes it a non-replaceable reference standard [1].

Radical-Trapping Antioxidant Mechanistic Studies Using the Benzylsulfenic Acid Precursor

Phenylmethanesulfinic acid serves as the stable, isolable precursor to phenylmethanesulfenic acid, which exhibits a peroxyl radical trapping rate constant of 2.8 × 10^7 M^-1 s^-1—approximately 10-fold faster than hindered sulfenic acids [2]. This kinetic advantage, attributed to the benzyl group's ability to adopt the optimal syn geometry for proton-coupled electron transfer, makes phenylmethanesulfinic acid the preferred starting material for researchers investigating thiosulfinate-derived antioxidant mechanisms, lipid peroxidation inhibition, or designing synthetic radical-trapping antioxidants based on the benzylsulfinyl scaffold [2].

Synthesis of Conformationally Distinct Mannich Adducts with Urea/Thiourea Substrates

Phenylmethanesulfinic acid participates in Mannich-type condensations with aldehydes and ureas/thioureas to generate products that exhibit hindered internal rotation and folded conformations—properties evidenced by NMR spectroscopy and distinct from those obtained with p-toluenesulfinic acid [3]. Synthetic chemists targeting conformationally constrained sulfinyl-containing heterocycles or investigating atropisomerism in sulfinic acid-derived amides should select phenylmethanesulfinic acid over the p-tolyl analog when the benzyl group's steric and electronic profile is required for the target molecular architecture [3].

Controlled Oxidation Studies Requiring the Isolable Sulfinic Acid (+4) Intermediate

Low-temperature NMR studies confirm that phenylmethanesulfinic acid can be generated and spectroscopically characterized as a discrete intermediate (~11% yield) during MCPBA oxidation of phenyl phenylmethanethiosulfinate, distinguishable from the fully oxidized phenylmethanesulfonic acid . Researchers studying stepwise sulfur oxidation mechanisms or requiring the +4 oxidation state as a synthetic branching point should procure the pre-formed sulfinic acid rather than attempting in situ generation, which risks over-oxidation to the sulfonic acid .

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